An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Properties, Synthesis, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Chloro-5-iodopyridin-3-amine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a chloro group, and an iodo group on a pyridine core, provides a versatile platform for complex molecular synthesis. The distinct reactivity of the halogen substituents—specifically, the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions—allows for selective, stepwise functionalization. This guide offers a comprehensive overview of the core chemical properties, validated synthetic protocols, and key reactivity patterns of this valuable building block. It is intended for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
2-Chloro-5-iodopyridin-3-amine is typically a solid at room temperature.[1] The presence of both halogen atoms and the amine group on the pyridine ring results in a molecule with a unique electronic and steric profile, governing its reactivity and physical properties.[2]
| Property | Value | Source(s) |
| CAS Number | 426463-09-4 | [1][3] |
| Molecular Formula | C₅H₄ClIN₂ | [1][3] |
| Molecular Weight | 254.46 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | CIKQIWYGYUILOL-UHFFFAOYSA-N | [1] |
Spectroscopic Data: While detailed spectral analyses are specific to the acquired sample and solvent, general expectations are as follows:
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¹H NMR: Two aromatic protons will be visible in the downfield region, exhibiting splitting patterns characteristic of their positions on the pyridine ring. The amine protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to the electronegative chlorine, iodine, and nitrogen atoms will show characteristic shifts.
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Mass Spectrometry (MS): The molecular ion peak (M+) should be observable at approximately m/z 254, with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis and Purification
The synthesis of substituted pyridines often involves electrophilic substitution on a pre-functionalized pyridine ring. For 2-Chloro-5-iodopyridin-3-amine, a common and effective strategy is the direct iodination of an aminopyridine precursor.
Representative Synthetic Protocol: Iodination of 2-Amino-5-chloropyridine
This protocol describes the synthesis of a related isomer, 2-Amino-5-chloro-3-iodopyridine, which illustrates the general principle of electrophilic iodination on an activated aminopyridine ring using N-Iodosuccinimide (NIS).[4]
Causality and Experimental Rationale:
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Choice of Reagent: N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine (I+). It is preferred over harsher reagents like molecular iodine (I₂) as it often leads to cleaner reactions and higher yields with fewer side products.
-
Solvent: Acetic acid or a mixture including tetrahydrofuran can be used as the solvent.[4][5] Acetic acid can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack, while also being a good solvent for the reactants.
-
Temperature: Gentle heating (e.g., 53-55°C) is employed to increase the reaction rate without promoting decomposition or unwanted side reactions.[4][5]
-
Workup: A basic workup with sodium bicarbonate is crucial to neutralize the acidic solvent and quench any remaining NIS, facilitating the precipitation and isolation of the final product.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reactor, add 2-amino-5-chloropyridine (1.0 equiv) and N-Iodosuccinimide (approx. 1.2-1.5 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., a mixture of tetrahydrofuran and ethylene dichloride or glacial acetic acid) to the reactor.[4][5]
-
Reaction Conditions: Stir the mixture continuously at a moderately elevated temperature (e.g., 53°C) for several hours (e.g., 7 hours).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[4]
-
Workup & Isolation: Upon completion, cool the reaction mixture. If an acidic solvent was used, concentrate the mixture under reduced pressure and neutralize with a saturated aqueous solution of sodium hydrogen carbonate.[5] The resulting precipitate is collected by filtration.
-
Purification: The crude product can be washed with water and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) is recommended.[4]
Caption: Synthetic workflow for the iodination of an aminopyridine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chloro-5-iodopyridin-3-amine lies in the differential reactivity of its three functional groups. This allows for a programmed, site-selective approach to building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility, enabling selective coupling at the 5-position while leaving the 2-position (chloro) available for subsequent transformations.[6]
a) Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent (e.g., an arylboronic acid).[7] It is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[8]
-
Causality: The reaction is selective for the C-I bond due to the lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[6] A strong base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid for transmetalation.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos) are often used to stabilize the palladium catalyst and promote efficient reductive elimination.[6]
b) Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an internal alkyne, a valuable functional group for further synthesis.[9][10]
-
Causality: The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[10] The palladium complex undergoes oxidative addition at the C-I bond, while the copper acetylide, formed in situ, participates in the transmetalation step. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[11]
c) Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the aryl halide with a primary or secondary amine.[12][13] It is one of the most powerful methods for synthesizing aryl amines.
-
Causality: The mechanism involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu).[14] The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[15] The choice of sterically hindered phosphine ligands is critical for promoting this final step.[15]
Caption: Key selective cross-coupling reactions of the title compound.
Reactivity of the Amine and Chloro Groups
-
Amino Group: The primary amine at the 3-position can act as a nucleophile or be transformed into other functional groups. It can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution on the ring, although the ring is generally deactivated.
-
Chloro Group: While less reactive than the iodo group, the chlorine at the 2-position can participate in cross-coupling reactions under more forcing conditions (higher temperatures, stronger catalyst systems) after the 5-position has been functionalized.[16] It can also be displaced by strong nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, a process activated by the electron-withdrawing nature of the pyridine nitrogen.[6]
Applications in Drug Discovery and Materials Science
The trifunctional nature of 2-Chloro-5-iodopyridin-3-amine makes it a highly valuable intermediate in the synthesis of complex molecules with diverse biological activities and material properties.[17]
-
Pharmaceuticals: Pyridine-based scaffolds are ubiquitous in medicinal chemistry.[18] This building block serves as a key intermediate for synthesizing compounds targeting a wide range of diseases.[17] For instance, related aminopyridines are used in the development of kinase inhibitors for cancer therapy, agents for neurological disorders, and antibacterial or antifungal drugs.[2][4] The ability to selectively introduce different groups at the 2- and 5-positions is invaluable for structure-activity relationship (SAR) studies during lead optimization.[19]
-
Agrochemicals: The pyridine core is also a common feature in modern pesticides and herbicides.[17] This intermediate can be used to construct novel agrochemicals designed for enhanced crop protection.[18]
-
Materials Science: The rigid, aromatic structure is suitable for creating novel organic materials.[2] Its derivatives can be incorporated into polymers to impart specific properties like thermal stability or into organic semiconductors and components for optoelectronic devices.[17][20]
Safety and Handling
2-Chloro-5-iodopyridin-3-amine should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[21] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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Georganics. (n.d.). 2-Chloro-5-iodopyridin-3-amine - High purity. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Autech. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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